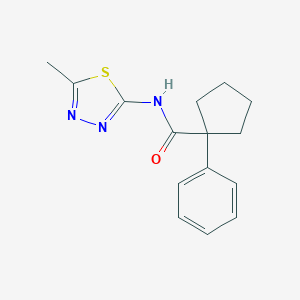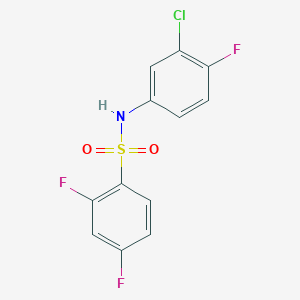
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that belongs to the amide class of chemicals. It is commonly used in scientific research to study the effects of various compounds on biological systems. DMBA is a potent inducer of tumors in laboratory animals and has been extensively studied for its carcinogenic properties.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is primarily used in scientific research to induce tumors in laboratory animals. It is commonly used to study the mechanisms of carcinogenesis and the effects of various compounds on tumor development. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also used to study the effects of environmental toxins and pollutants on biological systems.
Mécanisme D'action
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is metabolized in the liver to form a reactive intermediate, which can bind to DNA and cause mutations. This can lead to the development of tumors in various organs, including the skin, lungs, and mammary glands. The mechanism of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis is complex and involves multiple pathways, including oxidative stress, inflammation, and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can also affect various signaling pathways involved in cell proliferation, differentiation, and apoptosis. In addition, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide has been shown to affect the immune system and alter the composition of gut microbiota.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is a potent inducer of tumors in laboratory animals, making it a valuable tool for studying the mechanisms of carcinogenesis. However, its use is limited by its toxicity and potential for causing harm to both animals and humans. N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide is also expensive and difficult to handle, which can make it challenging to use in laboratory experiments.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel compounds that can prevent or inhibit N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced carcinogenesis. Another area of research is the identification of biomarkers that can predict susceptibility to N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide-induced tumors. Additionally, there is a need for further studies on the effects of N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide on the immune system and gut microbiota. Overall, N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide remains an important tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on biological systems.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized by reacting 2,4-dimethylphenylamine with isobutyryl chloride in the presence of a base. The reaction yields N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide as a white crystalline solid with a melting point of 89-91°C.
Propriétés
Nom du produit |
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-12(11(2)8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
Clé InChI |
HUOQFOSLVNKNIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)

![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)



![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)